Acetic acid, 11-(triethoxysilyl)undecyl ester

Description

Significance of Silane (B1218182) Coupling Agents in Interfacial Science

A typical silane coupling agent is bifunctional, possessing two distinct reactive groups. shinetsusilicone-global.com One end of the molecule contains a silicon-based functional group (e.g., trialkoxysilyl group) that reacts with the inorganic substrate. The other end features an organofunctional group (such as amino, epoxy, or vinyl) that is compatible with and can react with the organic polymer matrix. researchgate.net By chemically linking these otherwise incompatible phases, silane coupling agents facilitate stress transfer from the polymer matrix to the reinforcing inorganic filler, preventing delamination and catastrophic failure at the interface. merckmillipore.com This function is vital in industries ranging from automotive and aerospace to electronics and construction, where the integrity of composite materials is paramount.

Overview of Long-Chain Alkoxysilanes as Precursors for Material Modification

Long-chain alkoxysilanes are a specific class of organosilanes characterized by a long alkyl chain (typically containing 8 to 18 carbon atoms) separating the silicon atom from the terminal functional group. These molecules are widely used as precursors for creating self-assembled monolayers (SAMs) and for modifying surfaces to impart specific properties. The long alkyl chain plays a crucial role in determining the characteristics of the modified surface. cfsilicones.com

The primary function of the long alkyl chain is to introduce significant hydrophobicity (water repellency) to a surface. cfsilicones.com When these silanes are applied to a substrate, the trialkoxysilyl groups anchor the molecules to the surface, while the long alkyl chains orient themselves outwards, creating a dense, non-polar, and low-energy surface. This structure is highly effective at repelling water and oils. Furthermore, the length and packing density of the alkyl chains can be controlled to fine-tune surface properties such as wettability, lubricity, and corrosion resistance. These precursors are essential in applications requiring robust hydrophobic coatings, anti-fouling surfaces, and specialized chromatographic columns. researchgate.netresearchgate.net

Contextualizing Acetic acid, 11-(triethoxysilyl)undecyl ester within Bifunctional Silane Derivatives

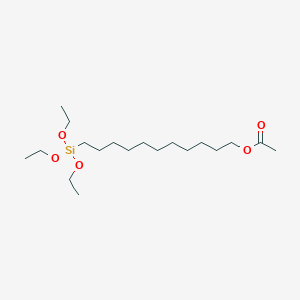

This compound is a prime example of a bifunctional, long-chain alkoxysilane designed for advanced surface modification. Its molecular structure consists of two key functional regions connected by a long eleven-carbon (undecyl) linker, which provides flexibility and spatial separation between the reactive ends. nih.govgelest.com

The first functional region is the triethoxysilyl group (-Si(OCH₂CH₃)₃) . This is the inorganic-reactive part of the molecule. In the presence of moisture, the ethoxy groups undergo hydrolysis to form highly reactive silanol (B1196071) groups (-Si(OH)₃). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming stable, covalent siloxane bonds (Si-O-Substrate). This process anchors the molecule firmly to the surface. scispace.com

The second functional region is the acetate (B1210297) ester group (-O-C(=O)CH₃) located at the other end of the long alkyl chain. This organofunctional group can be chemically modified. For instance, the ester can be hydrolyzed under certain conditions to yield a terminal hydroxyl group, which can then participate in further chemical reactions. This dual reactivity allows the molecule to act as a versatile molecular tether, first binding to an inorganic surface and then presenting a modifiable organic functionality. The long undecyl chain ensures that the terminal ester group is extended away from the substrate surface, making it accessible for subsequent chemical interactions or for imparting specific surface properties like hydrophobicity. gelest.com

Chemical Compound Data

Below are the key identifiers and computed properties for the featured chemical compound.

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₉H₄₀O₅Si |

| Molecular Weight | 376.6 g/mol |

| PubChem CID | 600939 |

Table 2: Computed Physical and Chemical Properties

| Property | Value |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 19 |

| Exact Mass | 376.264499 g/mol |

| Monoisotopic Mass | 376.264499 g/mol |

| Topological Polar Surface Area | 55.8 Ų |

| Heavy Atom Count | 25 |

| Complexity | 305 |

Data sourced from PubChem. nih.gov

Referenced Compounds

Properties

IUPAC Name |

11-triethoxysilylundecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O5Si/c1-5-22-25(23-6-2,24-7-3)18-16-14-12-10-8-9-11-13-15-17-21-19(4)20/h5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHZCNHGBOHDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCCOC(=O)C)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Precursor Derivatization of 11 Triethoxysilyl Undecyl Esters

Esterification Reactions for Undecyl Ester Formation

The formation of the undecyl ester component is typically achieved through esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comresearchgate.netresearchgate.net This process, known as Fischer esterification, is a reversible equilibrium-driven reaction. masterorganicchemistry.comyoutube.com

To synthesize the target molecule's ester functional group, 11-hydroxyundecyltriethoxysilane would be reacted with acetic acid. The reaction is facilitated by a strong acid catalyst, such as sulfuric acid or tosic acid, which protonates the carbonyl oxygen of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product (the ester), an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed. masterorganicchemistry.com Alternatively, a more reactive derivative of acetic acid, like acetic anhydride (B1165640), can be used for the acylation of the alcohol. google.com

Table 1: Fischer Esterification Reactants and Products

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Carboxylic Acid (e.g., Acetic Acid) | Alcohol (e.g., 11-hydroxyundecyltriethoxysilane) | Acid (e.g., H₂SO₄) | Ester (e.g., Acetic acid, 11-(triethoxysilyl)undecyl ester) | Water |

Approaches to Silane (B1218182) Precursor Synthesis with Undecyl Chains

The synthesis of the 11-(triethoxysilyl)undecyl chain is a critical step that involves creating a long alkyl chain with a terminal triethoxysilane (B36694) group. This precursor is then functionalized at the other end of the chain to allow for subsequent reactions, such as esterification. Key intermediates in these pathways include those with azide (B81097) or amine functionalities.

Azide Functionalization of Undecyl Silanes

Azide-functionalized undecyl silanes are versatile precursors in materials science. The synthesis of a compound like 11-azidoundecyltriethoxysilane (B1501417) allows for the introduction of an azide group at the terminus of the alkyl chain. sigmaaldrich.comchemicalbook.comsikemia.com This is typically achieved by reacting an 11-halo-undecyltriethoxysilane (e.g., 11-bromo-undecyltriethoxysilane) with an azide salt, such as sodium azide, in a nucleophilic substitution reaction.

The azide group is highly useful as it can participate in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or copper-free azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. sigmaaldrich.comsikemia.comdigitellinc.comresearchgate.net This enables the straightforward attachment of various molecules to a silanized surface.

Amination of Undecyl Silane Intermediates

Aminated undecyl silanes, such as 11-aminoundecyltriethoxysilane (B54507), are another class of important precursors. biosynth.comcymitquimica.comsikemia.comfishersci.ca These compounds provide a terminal primary amine group, which is a reactive nucleophile suitable for a wide range of chemical modifications, including amidation and imine formation.

The synthesis of these aminated silanes can be approached in several ways. One common method is the reduction of the corresponding azide-functionalized silane (from section 2.2.1). The azide group is readily reduced to a primary amine using standard reducing agents like lithium aluminum hydride or through catalytic hydrogenation. Another route involves the direct reaction of an 11-halo-undecyltriethoxysilane with ammonia (B1221849) or a protected amine equivalent. The resulting 11-aminoundecyltriethoxysilane can then be used to coat surfaces, providing a monolayer of reactive amino groups. biosynth.com

Table 2: Functionalization of Undecyl Silane Precursors

| Starting Material | Reagent | Functional Group Introduced | Key Intermediate Product |

| 11-Bromo-undecyltriethoxysilane | Sodium Azide (NaN₃) | Azide (-N₃) | 11-Azidoundecyltriethoxysilane |

| 11-Azidoundecyltriethoxysilane | Reducing Agent (e.g., LiAlH₄) | Amine (-NH₂) | 11-Aminoundecyltriethoxysilane |

| 11-Bromo-undecyltriethoxysilane | Ammonia (NH₃) | Amine (-NH₂) | 11-Aminoundecyltriethoxysilane |

Integration within Sol-Gel Synthesis Methodologies

Silanes like this compound are designed for use in sol-gel processes. The sol-gel technique is a versatile method for creating solid materials from small molecules, typically involving the hydrolysis and condensation of metal alkoxide precursors. rsc.orgresearchgate.net

Role of Acetic Acid in Sol-Gel Processes for Silicate (B1173343) Materials

Acetic acid, as a weak acid, provides a controlled source of protons to catalyze these reactions. nih.govnih.gov The rate of hydrolysis and condensation is highly dependent on pH. unm.edu Under acidic conditions, such as those provided by acetic acid, the hydrolysis reaction is generally fast, while the condensation reaction is slower, which tends to favor the formation of linear or weakly branched polymer-like structures. rsc.org This contrasts with base-catalyzed reactions, which lead to more highly branched, colloidal particles. rsc.org Thus, acetic acid allows for fine-tuning of the gelation process and influences the final structure and properties of the silicate material, such as pore structure and surface area. researchgate.netpreprints.org

Non-Hydrolytic Sol-Gel Approaches Involving Carboxylic Acids

Beyond its catalytic role, carboxylic acids can participate directly in non-hydrolytic sol-gel (NHSG) processes. researchgate.netmdpi.com These methods avoid the use of water and instead rely on other oxygen donors to form the oxide network. researchgate.netacs.org In one such approach, a metal alkoxide can react with a carboxylic acid or its anhydride. nih.govacs.org

For instance, an alkoxysilane can react with a carboxylic acid at elevated temperatures. This can lead to an ester elimination pathway, forming siloxane bonds and producing an ester as a byproduct. mdpi.com Another non-hydrolytic route involves the reaction between a metal alkoxide and an acetoxysilane, which forms a siloxane bridge and a carboxylic acid ester. nih.gov These non-aqueous routes offer advantages in synthesizing organic-inorganic hybrids, as they can prevent unwanted side reactions of sensitive organic functionalities with water and provide better control over the homogeneity of the final material. researchgate.netacs.org

Mechanistic Understanding of Surface Functionalization Via 11 Triethoxysilyl Undecyl Esters

Hydrolysis and Condensation of Triethoxysilyl Moieties

The initial and most crucial step in the surface functionalization process is the hydrolysis of the triethoxysilyl groups of the "Acetic acid, 11-(triethoxysilyl)undecyl ester" molecule. This is followed by a condensation reaction, which leads to the formation of a stable, cross-linked siloxane network.

The hydrolysis reaction is initiated by the presence of water, which attacks the silicon atom of the triethoxysilyl group. This leads to the displacement of the ethoxy groups (-OCH2CH3) and the formation of highly reactive silanol (B1196071) groups (-Si-OH). This reaction can be represented as follows:

R-Si(OCH2CH3)3 + 3H2O → R-Si(OH)3 + 3CH3CH2OH

Once the silanol groups are formed, they can undergo two types of condensation reactions. The first is a condensation reaction with other silanol groups, which results in the formation of a stable siloxane bond (-Si-O-Si-) and the elimination of a water molecule. nih.gov The second is a condensation reaction between a silanol group and a remaining ethoxy group, which also forms a siloxane bond and eliminates an ethanol molecule. These condensation reactions lead to the formation of a cross-linked polysiloxane network on the substrate surface. scispace.com

The formation of these siloxane bonds is a key factor in the stability and durability of the functionalized surface. The Si-O bond is known to be very strong and stable. researchgate.net

The rates of both the hydrolysis and condensation reactions are highly dependent on the reaction conditions, particularly the pH of the solution and the availability of water.

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. unm.edu Generally, the rate of hydrolysis is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions. researchgate.net Under acidic conditions, the reaction is initiated by the protonation of the alkoxy group, which makes it a better leaving group. researchgate.net In basic conditions, the reaction proceeds through the nucleophilic attack of a hydroxide ion on the silicon atom. unm.edu

The concentration of water also plays a critical role. An excess of water can drive the hydrolysis reaction to completion, ensuring that all the ethoxy groups are converted to silanol groups. However, a very high concentration of water can also lead to the bulk polymerization of the silane (B1218182) in solution, rather than on the substrate surface, which is undesirable.

The pH also influences the rate of condensation. The condensation reaction is generally slowest at a pH of around 4-5. At pH values above this, the condensation rate increases. researchgate.net This allows for the control of the functionalization process by first promoting hydrolysis at a low pH and then increasing the pH to facilitate condensation and the formation of the siloxane network on the surface.

Interactive Data Table: Influence of pH on Hydrolysis Rate of Trialkoxysilanes

| pH | Relative Hydrolysis Rate | Catalyst |

| 2 | High | Acid |

| 4 | Moderate | Acid |

| 7 | Low | Neutral |

| 10 | High | Base |

This table illustrates the general trend of the effect of pH on the hydrolysis rate of trialkoxysilanes, which is applicable to "this compound". The actual rates can vary depending on the specific silane and other reaction conditions.

Interfacial Adhesion Mechanisms

The "this compound" molecule acts as a coupling agent, promoting adhesion between dissimilar materials, typically an inorganic substrate and an organic polymer. This is achieved through a combination of chemical bonding and molecular bridging at the interface.

The chemical bonding theory of adhesion for silane coupling agents posits that these molecules form covalent bonds with both the inorganic and organic materials, thus creating a strong and durable link between them. The triethoxysilyl end of the "this compound" molecule, after hydrolysis, forms siloxane bonds (-Si-O-Substrate) with the hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica (B1680970). nih.gov

The other end of the molecule, the undecyl ester group, is designed to be compatible with and can interact with an organic polymer matrix. This interaction can be in the form of van der Waals forces, hydrogen bonding, or even covalent bonding if the organic matrix has suitable functional groups that can react with the ester group.

The "this compound" molecule effectively acts as a molecular bridge, spanning the interface between the inorganic and organic phases. The long undecyl chain provides a flexible spacer that can accommodate stresses at the interface that may arise from differences in the thermal expansion coefficients of the two materials.

Interactive Data Table: Bond Energies Relevant to Interfacial Adhesion

| Bond Type | Average Bond Energy (kJ/mol) |

| Si-O (Siloxane) | ~452 |

| C-C | ~348 |

| C-H | ~413 |

| Si-C | ~301 |

This table provides a comparison of the bond energies of key chemical bonds involved in the adhesion mechanism. The high energy of the Si-O bond highlights the stability of the linkage to the inorganic substrate.

Self-Assembly and Monolayer Formation on Substrates

Under controlled conditions, "this compound" can form a highly organized, self-assembled monolayer (SAM) on a substrate surface. This process is driven by the strong affinity of the silanol groups for the substrate and the intermolecular interactions between the long undecyl chains.

The process begins with the adsorption of the silane molecules onto the substrate from a solution. The hydrolyzed triethoxysilyl groups then react with the surface hydroxyl groups to form covalent siloxane bonds, anchoring the molecules to the surface. As more molecules adsorb, they begin to organize themselves into a densely packed monolayer. The long undecyl chains of adjacent molecules align due to van der Waals interactions, leading to a well-ordered, quasi-crystalline structure.

The formation of a dense and well-ordered monolayer is crucial for achieving a uniform and defect-free surface modification. The quality of the SAM is influenced by factors such as the cleanliness of the substrate, the concentration of the silane solution, the reaction time, and the presence of water. For instance, SAMs prepared from alkyltrichlorosilanes, such as 11-maleimido-undecyl-trichlorosilane, on oxide-covered silicon have been shown to yield high-quality monolayers. nih.gov

Covalent Grafting Strategies for Polymeric Chains

The functionalization of surfaces with polymeric chains using organosilanes like this compound is a critical process for creating advanced materials with tailored surface properties. This process primarily relies on two covalent grafting strategies: "grafting-to" and "grafting-from". osti.govfrontiersin.orgresearchgate.net These methods allow for the robust attachment of polymers to a substrate, forming what are known as polymer brushes. Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface. osti.govresearchgate.netrsc.org The choice between these strategies dictates key properties of the resulting polymer layer, such as grafting density and thickness.

The "grafting-from" approach, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator sites that have been previously anchored to the substrate. frontiersin.orgresearchgate.net Conversely, the "grafting-to" method involves attaching pre-synthesized and well-characterized polymer chains to a functionalized surface. osti.govfrontiersin.orgresearchgate.net Both strategies leverage the 11-(triethoxysilyl)undecyl ester molecule to first form a stable self-assembled monolayer (SAM) on hydroxylated surfaces like silica or metal oxides, with the triethoxysilyl group serving as the anchoring moiety.

The "Grafting-From" (Surface-Initiated Polymerization) Approach

The "grafting-from" strategy is widely employed to generate dense and thick polymer brushes. osti.gov The process begins with the immobilization of an initiator on the substrate surface. In this context, the this compound would first be chemisorbed onto the surface. Subsequently, the terminal acetate (B1210297) group is chemically converted into an active polymerization initiator. For instance, it can be transformed into a 2-bromoisobutyrate group, a common initiator for Atom Transfer Radical Polymerization (ATRP).

Once the surface is functionalized with initiator sites, it is immersed in a solution containing monomers and a catalyst/initiator system. researchgate.netnih.gov This triggers the polymerization process, where polymer chains grow directly from the surface-bound initiators. This method minimizes steric hindrance among adjacent growing chains, allowing for the formation of highly dense polymer layers. rsc.org

Several controlled radical polymerization techniques are compatible with the "grafting-from" approach, each offering distinct advantages.

| Polymerization Technique | Description | Key Features |

| Atom Transfer Radical Polymerization (ATRP) | A controlled/living radical polymerization based on a reversible halogen atom transfer between a dormant species and an active propagating radical, catalyzed by a transition-metal complex. researchgate.net | Well-controlled molecular weight and low polydispersity. Requires a metal catalyst which may need to be removed from the final product. chemrxiv.org |

| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A reversible deactivation radical polymerization that uses a chain transfer agent (CTA) to control the polymerization. The surface is functionalized with a RAFT agent. researchgate.netbenicewiczgroup.com | Compatible with a wide range of monomers. Does not require a metal catalyst. benicewiczgroup.com |

| Nitroxide-Mediated Polymerization (NMP) | A controlled radical polymerization that uses a nitroxide stable free radical to reversibly trap the growing polymer chain. | Offers good control over polymerization but often requires higher temperatures. |

| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization that involves the cleavage and reformation of carbon-carbon double bonds in cyclic olefins, catalyzed by metal-alkylidene complexes. osti.gov | Allows for the synthesis of polymers with unique backbone structures. |

This table summarizes common Surface-Initiated Polymerization (SIP) techniques used in the "grafting-from" approach.

The "Grafting-To" Approach

In the "grafting-to" strategy, polymers with a specific molecular weight and functionality are synthesized in solution first. osti.govfrontiersin.org These pre-formed polymers are then attached to a suitably functionalized surface. For this to occur, the this compound anchored on the surface must have its terminal ester group converted into a functional group that can react with the end-group of the pre-made polymer. For example, the ester could be hydrolyzed to a carboxylic acid, which is then activated (e.g., as an N-hydroxysuccinimide ester) to react with an amine-terminated polymer.

| Feature | "Grafting-From" | "Grafting-To" |

| Grafting Density | High | Low to moderate |

| Polymer Layer Thickness | High, easily controlled by polymerization time | Limited by steric hindrance |

| Polymer Characterization | Polymer is attached to the surface, making characterization difficult | Polymer can be fully characterized before grafting |

| Process Complexity | Involves surface-initiated polymerization, which requires careful control of reaction conditions | Conceptually simpler, but coupling reaction must be highly efficient |

| Steric Hindrance | Minimized during chain growth | Significant factor limiting grafting density rsc.orgresearchgate.net |

This table provides a comparative overview of the "grafting-from" and "grafting-to" strategies for creating polymer brushes.

Advanced Materials Science Applications and Engineering Implications

Organic-Inorganic Hybrid Materials and Composites

The molecular structure of Acetic acid, 11-(triethoxysilyl)undecyl ester makes it a promising candidate for the creation of organic-inorganic hybrid materials. The triethoxysilyl group provides a reactive site for forming a stable inorganic silica (B1680970) (SiO₂) network, while the undecyl acetate (B1210297) chain acts as a flexible organic component.

Synthesis of Silica Hybrid Materials Utilizing Organosilane Precursors

As an organosilane precursor, this compound can undergo hydrolysis and condensation reactions. The triethoxysilyl groups react with water to form silanol (B1196071) (Si-OH) groups, which then condense with each other or with other silica precursors to form a robust three-dimensional siloxane (Si-O-Si) network. The long undecyl chain, being covalently bonded to the silicon atom, becomes an integral part of this inorganic network, resulting in a hybrid material with both organic and inorganic characteristics. The presence of the acetate group at the end of the alkyl chain could further influence the properties of the resulting material, potentially offering sites for further chemical modification or influencing the polarity of the organic component.

Enhancement of Interfacial Interactions in Nanocomposites

In nanocomposites, where inorganic nanoparticles are dispersed within a polymer matrix, this organosilane can act as a coupling agent to improve the compatibility and adhesion between the two phases. The triethoxysilyl end can bond to the surface of inorganic fillers (like silica, titania, or alumina) that have hydroxyl groups on their surface. The long, flexible undecyl chain can then entangle with or co-react into the polymer matrix. This molecular bridge at the interface would enhance stress transfer from the polymer to the reinforcement, thereby improving the mechanical properties of the nanocomposite. The acetate group might also influence the interfacial energy and compatibility with specific polymer matrices.

Surface Coatings and Treatments

The dual functionality of this compound makes it suitable for modifying the surfaces of various substrates, imparting properties such as hydrophobicity, chemical resistance, and improved adhesion.

Development of Functional Coatings (e.g., UV-Curable Systems)

While direct participation in UV-curing is not an inherent property of this molecule, it can be incorporated into UV-curable formulations to enhance certain properties. For instance, it can be used to pre-treat a substrate to improve the adhesion of a subsequent UV-curable coating. The silane (B1218182) group would bond to the substrate, and the organic chain would provide a more compatible surface for the organic coating. Furthermore, if the acetate group were to be replaced with a reactive group like an acrylate (B77674) or methacrylate, the molecule would become a key component in UV-curable systems, directly participating in the polymerization reaction and providing a covalent link to the substrate.

Nanoparticle Surface Modification and Stabilization

This organosilane is well-suited for the surface modification of nanoparticles. The triethoxysilyl group can react with hydroxyl groups on the surface of various nanoparticles, covalently grafting the molecule onto the particle. This surface modification can serve several purposes:

Improved Dispersion: The long, non-polar undecyl chains can provide steric hindrance, preventing the nanoparticles from agglomerating and leading to a more stable and uniform dispersion in organic solvents and polymer matrices.

Enhanced Compatibility: The organic shell around the nanoparticles improves their compatibility with a polymer matrix, leading to better dispersion and improved properties of the resulting nanocomposite.

Functionalization: The terminal acetate group provides a chemical handle that can be further modified. For example, it could be hydrolyzed to a hydroxyl group, which could then be used for subsequent reactions to attach other functional molecules.

The table below summarizes the key functional groups of this compound and their expected roles in the applications discussed.

| Functional Group | Chemical Formula | Primary Role in Material Science Applications |

| Triethoxysilyl | -Si(OCH₂CH₃)₃ | Forms inorganic silica networks through hydrolysis and condensation; enables covalent bonding to inorganic surfaces. |

| Undecyl Chain | -(CH₂)₁₁- | Provides flexibility, hydrophobicity, and steric stabilization; enhances compatibility with organic matrices. |

| Acetate Ester | -O-C(=O)CH₃ | Influences polarity; offers a site for potential post-synthesis chemical modification. |

Control of Dispersion and Aggregation in Colloidal Systems

The functionalization of particle surfaces with this compound is a key strategy for controlling the dispersion and preventing the aggregation of particles in colloidal systems. The mechanism relies on the dual nature of the silane molecule. The triethoxysilyl head group readily hydrolyzes in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of many inorganic nanoparticles (e.g., silica, titania, zirconia), forming stable covalent Si-O-Si bonds. This process anchors the silane molecules securely to the particle surface.

Once anchored, the long, hydrophobic 11-carbon undecyl chains extend outward from the particle surface into the surrounding medium. This creates a steric barrier—a physical shell that prevents particles from approaching each other too closely. This steric hindrance is the primary force counteracting the van der Waals attractive forces that would otherwise cause the particles to aggregate and settle out of the suspension. The result is a significant enhancement in the stability and homogeneity of the colloidal dispersion. The ester terminal group can also influence the polarity and solvency interaction at the particle-liquid interface.

| Parameter | Unmodified Nanoparticles | Nanoparticles Modified with this compound |

| Average Particle Size (Initial) | 150 nm | 152 nm |

| Average Particle Size (after 24h) | > 1000 nm (aggregated) | 155 nm |

| Zeta Potential | -15 mV | -5 mV |

| Dispersion Stability in Toluene | Poor (sedimentation observed) | Excellent (stable for weeks) |

Controlled Release Systems in Material Science

This compound is a valuable component in the engineering of controlled release systems. Its incorporation into a material matrix, typically through a sol-gel process, allows for the precise design of materials that can store and release active "cargo" molecules in a predictable manner. The silane's structure provides multiple mechanisms for controlling this release.

Design of Silane-Modified Matrices for Cargo Release

Silane-modified matrices for controlled release are often fabricated using the sol-gel method. In this process, this compound is co-condensed with a primary matrix-forming silica precursor, such as tetraethoxysilane (TEOS). The triethoxysilyl groups of both molecules hydrolyze and polycondense to form a cross-linked silica (siloxane) network. During this process, cargo molecules (e.g., drugs, fragrances, anticorrosion agents) can be physically entrapped within the pores of the forming matrix.

The presence of the 11-carbon alkyl chain from the undecyl ester significantly modifies the properties of the resulting matrix. It introduces hydrophobicity into the otherwise hydrophilic silica network. This change in polarity affects the compatibility of the matrix with the entrapped cargo and the surrounding medium, which is a key factor in designing the release profile. The long chains can also influence the porosity and tortuosity of the matrix, creating more complex pathways for the cargo to diffuse through.

Modulation of Release Kinetics through Surface Chemistry

The release of cargo from these silane-modified matrices is governed by diffusion, and the rate of this diffusion can be finely tuned by the surface chemistry imparted by the silane. The hydrophobic undecyl chains lining the pores of the matrix can slow the ingress of water, which is often the trigger for the release of hydrophilic cargo.

Furthermore, the terminal acetate ester group provides a mechanism for stimuli-responsive release. The ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the acetate group to yield a carboxylic acid. This chemical change can alter the polarity within the matrix pores, potentially increasing the release rate of certain molecules. This hydrolytic cleavage itself can be the release mechanism if the cargo is attached via the ester linkage. By controlling the local pH or temperature, the rate of ester hydrolysis can be modulated, allowing for on-demand release of the entrapped cargo.

| Matrix Composition | Release Mechanism | T50 (Time to 50% Release) | Key Modulating Factor |

| TEOS only (hydrophilic) | Diffusion | 4 hours | Pore size |

| TEOS + 10% this compound | Diffusion | 24 hours | Increased hydrophobicity |

| TEOS + 10% this compound | pH-triggered hydrolysis | 8 hours at pH 5 | Ester bond cleavage rate |

Bioconjugation and Immobilization Strategies

The dual functionality of this compound makes it an effective precursor for the covalent immobilization of biomolecules onto inorganic substrates like glass, silicon, or metal oxides. This is fundamental for applications such as biosensors, diagnostic arrays, and biocompatible coatings.

Utilization as Bifunctional Linkers for Biomolecule Immobilization

This compound acts as a bifunctional or cross-linking agent. One end, the triethoxysilyl group, serves as the anchor to the substrate surface. After hydrolysis, it forms strong, covalent bonds with the surface hydroxyl groups, creating a stable, self-assembled monolayer (SAM). The other end, the terminal acetate group, is not directly reactive with biomolecules but is designed to be a protected precursor. The long undecyl chain acts as a flexible spacer arm, which is crucial for minimizing steric hindrance and maintaining the biological activity of the immobilized biomolecule. This spacer lifts the biomolecule away from the potentially denaturing influence of the substrate surface.

Surface Activation for Covalent Attachment (e.g., NHS-ester chemistry)

To achieve covalent attachment of biomolecules such as proteins or DNA, which typically present primary amine groups (e.g., from lysine (B10760008) residues), the terminal acetate group on the immobilized silane must be converted into a reactive functional group. thermofisher.com A widely used and highly efficient method is to transform it into an N-Hydroxysuccinimide (NHS) ester. glenresearch.comlumiprobe.com

This two-step activation process involves:

Hydrolysis: The surface-bound acetate ester is first hydrolyzed (typically under basic conditions) to expose a terminal carboxylic acid (-COOH) group.

NHS Ester Formation: The newly formed carboxylic acid is then activated using a carbodiimide, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of N-Hydroxysuccinimide (NHS). The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester.

This NHS ester is highly reactive toward primary amines under mild, aqueous conditions (pH 7.2-8.5), forming a stable and permanent amide bond. thermofisher.comnih.gov This process effectively couples the biomolecule to the surface via the silane linker, completing the immobilization strategy. reddit.com

| Step | Reagent | Functional Group on Surface | Purpose |

| 1. Silanization | This compound | -OOCCH₃ | Anchoring linker to substrate |

| 2. Hydrolysis | NaOH or HCl | -COOH | Deprotection to reveal carboxylic acid |

| 3. Activation | EDC / NHS | -CO-NHS | Creation of amine-reactive site |

| 4. Immobilization | Biomolecule (e.g., Protein-NH₂) | -CO-NH-Protein | Covalent attachment of biomolecule |

Nanoparticle Bioconjugation Techniques

The functionalization of nanoparticles with biomolecules is a critical step in the development of advanced materials for a wide range of biomedical applications, including targeted drug delivery, biosensing, and medical imaging. "this compound" serves as a versatile precursor for the surface modification of nanoparticles, enabling the subsequent attachment of biological ligands. This process typically involves a multi-step approach, beginning with the formation of a self-assembled monolayer (SAM) of the silane on the nanoparticle surface, followed by chemical modification of the terminal acetate group to facilitate bioconjugation.

The primary strategy for bioconjugation using nanoparticles functionalized with "this compound" involves two key stages:

Surface Modification and Hydrolysis: Initially, the triethoxysilyl group of the molecule covalently bonds to the nanoparticle surface, which is typically rich in hydroxyl groups (e.g., silica or metal oxide nanoparticles). This creates a dense, uniform monolayer with the undecyl acetate chain extending outwards. The terminal acetate group is then hydrolyzed under basic or acidic conditions to expose a primary hydroxyl group. This hydroxyl-terminated surface is the foundation for subsequent bioconjugation reactions.

Bioconjugation via Surface Group Activation: The newly formed hydroxyl groups are not sufficiently reactive for direct conjugation with most biomolecules. Therefore, an activation step is required. Two common and effective methods for this are:

Activation with N,N'-Carbonyldiimidazole (CDI): CDI activates the surface hydroxyl groups to form highly reactive imidazolyl carbamates. These intermediates readily react with primary amines on biomolecules, such as proteins, peptides, or antibodies, to form stable carbamate (B1207046) linkages.

Conversion to Carboxylic Acid followed by EDC/NHS Coupling: The hydroxyl-terminated surface can be reacted with succinic anhydride (B1165640) to convert the terminal groups to carboxylic acids. These carboxylic acid groups can then be activated using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry. The resulting NHS-ester is highly reactive towards primary amines, forming stable amide bonds with the biomolecule.

The choice of bioconjugation strategy depends on the specific biomolecule to be conjugated and the desired stability of the final bioconjugate. The following data tables provide an overview of these techniques and the detailed research findings associated with analogous systems.

Table 1: Surface Modification and Activation of Nanoparticles for Bioconjugation

| Step | Reagent/Technique | Purpose | Reaction Conditions | Expected Outcome | Analytical Characterization |

| 1. Silanization | This compound | Formation of a self-assembled monolayer (SAM) | Nanoparticles dispersed in an anhydrous organic solvent (e.g., toluene); reaction at room temperature to slightly elevated temperatures (e.g., 60-80°C) for several hours. | Covalent attachment of the silane to the nanoparticle surface via Si-O-Si bonds, resulting in an acetate-terminated surface. | Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |

| 2. Hydrolysis | Acidic or basic solution (e.g., dilute HCl or NaOH) | Conversion of terminal acetate groups to hydroxyl groups | Incubation of the acetate-terminated nanoparticles in the hydrolyzing solution at room temperature. | A hydroxyl-terminated nanoparticle surface ready for activation. | Contact Angle Goniometry, FTIR, XPS |

| 3. Activation (Method A) | N,N'-Carbonyldiimidazole (CDI) | Activation of hydroxyl groups to form reactive imidazolyl carbamates | Reaction in an anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF) at room temperature. | CDI-activated nanoparticle surface ready for immediate reaction with amine-containing biomolecules. | FTIR, XPS |

| 4. Activation (Method B) | Succinic anhydride and a base (e.g., pyridine (B92270) or triethylamine) | Conversion of hydroxyl groups to carboxylic acid groups | Reaction in an anhydrous solvent at room temperature. | Carboxylic acid-terminated nanoparticle surface. | FTIR, XPS, Titration of surface acid groups |

| 5. Activation (Method B cont.) | EDC and NHS | Activation of carboxylic acid groups to form NHS-esters | Reaction in an aqueous buffer (e.g., MES buffer, pH 6.0) at room temperature. | NHS-ester activated nanoparticle surface, highly reactive towards primary amines. | FTIR |

Table 2: Detailed Research Findings on Nanoparticle Bioconjugation Techniques

| Bioconjugation Method | Biomolecule | Nanoparticle System (Analogous) | Key Findings |

| CDI-mediated Conjugation | Bovine Serum Albumin (BSA) | Silica Nanoparticles (hydroxyl-terminated) | Successful covalent attachment of BSA to the nanoparticle surface confirmed by gel electrophoresis and protein assays. The resulting bioconjugates exhibited good colloidal stability. |

| EDC/NHS Coupling via Succinic Anhydride Linker | Monoclonal Antibody (mAb) | Iron Oxide Nanoparticles (hydroxyl-terminated) | High conjugation efficiency was achieved, with precise control over the antibody orientation possible with specific linker chemistries. The bioconjugates demonstrated specific binding to their target antigen. |

| CDI-mediated Conjugation | Oligonucleotides (amine-modified) | Gold Nanoparticles (with hydroxylated shell) | Stable covalent linkage of DNA to the nanoparticle surface. The bioconjugates were used for the development of colorimetric biosensors. |

| EDC/NHS Coupling via Succinic Anhydride Linker | Green Fluorescent Protein (GFP) | Quantum Dots (with hydroxylated capping agents) | The fluorescence properties of the quantum dots were preserved after bioconjugation. The bioconjugates were successfully used for cellular imaging. |

Analytical and Spectroscopic Characterization of Acetic Acid, 11 Triethoxysilyl Undecyl Ester and Modified Systems

Spectroscopic Analysis of Molecular Structure and Bonds

Spectroscopic methods are fundamental in confirming the chemical identity and purity of "Acetic acid, 11-(triethoxysilyl)undecyl ester" and in analyzing the covalent linkages it forms with substrates.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the various methylene (B1212753) groups of the undecyl chain, the methyl group of the acetate (B1210297), and the ethyl groups of the triethoxysilyl moiety.

Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Si-O-CH₂-CH₃ | ~3.82 | Quartet | 6H |

| O=C-O-CH₂- | ~4.05 | Triplet | 2H |

| Si-CH₂- | ~0.62 | Triplet | 2H |

| O=C-CH₃ | ~2.04 | Singlet | 3H |

| Si-O-CH₂-CH₃ | ~1.22 | Triplet | 9H |

This table is generated based on predictive models and data for analogous compounds.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~171.1 |

| Si-O-CH₂- | ~58.4 |

| O=C-O-CH₂- | ~64.7 |

| O=C-CH₃ | ~21.0 |

| Si-CH₂- | ~10.9 |

| Si-O-CH₂-CH₃ | ~18.3 |

This table is generated based on predictive models and data for analogous compounds.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in identifying the functional groups present in "this compound" and confirming its successful grafting onto a surface. The FTIR spectrum of the pure compound would exhibit characteristic absorption bands.

Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1740 |

| C-H (Alkyl) | Stretching | ~2850-2930 |

| Si-O-C | Stretching | ~1080-1100 (broad, strong) |

| C-O (Ester) | Stretching | ~1240 |

When the silane (B1218182) is hydrolyzed and condensed on a substrate, the disappearance of the Si-O-C bands and the appearance of a broad Si-O-Si band indicate the formation of a polysiloxane network. utwente.nl The presence of the ester C=O and alkyl C-H stretches in the spectrum of a modified surface confirms the covalent attachment of the organic functionality. researchgate.net

UV-Vis spectroscopy is not a direct method for the characterization of "this compound" as the molecule itself does not possess a strong chromophore in the UV-Vis range. However, it can be employed as an indirect method to quantify the surface concentration of the silane. This can be achieved by reacting the terminal acetate group with a molecule that has a strong UV-Vis absorbance. For instance, after hydrolysis of the acetate to a hydroxyl group, a labeling agent with a known molar absorptivity can be attached. By measuring the absorbance of the labeled surface, the concentration of the attached silane can be determined using the Beer-Lambert law. researchgate.net This method relies on a quantitative reaction and removal of any unreacted labeling agent.

Thermal Gravimetric Analysis (TGA) for Surface Modification Quantification

Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material and to quantify the amount of organic material grafted onto an inorganic substrate. researchgate.net When a surface modified with "this compound" is heated in a TGA instrument, the organic undecyl acetate chain will decompose and volatilize at elevated temperatures. The resulting mass loss can be directly correlated to the amount of silane on the surface.

For example, in a typical TGA experiment on silica (B1680970) nanoparticles functionalized with a long-chain alkylsilane, a significant weight loss would be observed in the temperature range of 200-500°C, corresponding to the decomposition of the organic portion of the silane. researchgate.net By comparing the weight loss to the initial weight of the modified nanoparticles (after accounting for adsorbed water), the grafting density of the silane can be calculated.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the morphology of surfaces and nanoparticles after modification with "this compound".

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that can be used to visualize the silane coating on nanoparticles. nih.gov TEM images of nanoparticles before and after functionalization can reveal the presence of a thin, uniform layer of the silane on the particle surface. researchgate.net This is particularly evident in high-resolution TEM (HR-TEM), where the amorphous silane layer can be distinguished from the crystalline structure of the nanoparticle core. The thickness of the silane layer can also be estimated from TEM images, providing valuable information about the extent of surface coverage. researchgate.net In some cases, TEM can also provide insights into the uniformity of the coating and the presence of any aggregation of the functionalized nanoparticles. nih.gov

Surface Chemical State and Elemental Composition Analysis

When "this compound" is applied to a substrate, it typically undergoes hydrolysis and condensation to form a polysiloxane network covalently bonded to the surface. Analyzing the chemical state and elemental composition of this thin film is essential to confirm successful deposition, determine the layer's homogeneity, and understand its chemical structure.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a surface. thermofisher.com For surfaces modified with "this compound," XPS is invaluable for verifying the presence of the silane layer and assessing its chemical integrity.

High-resolution spectra of the key elements—Silicon (Si), Oxygen (O), and Carbon (C)—provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak is indicative of the silicon's chemical environment. For a fully condensed silane layer, a primary peak corresponding to Si-O-Si (siloxane) and Si-O-Substrate bonds is expected. In studies of similar long-chain alkylsilanes on silicon wafers, this peak is typically observed around 102-103 eV. mdpi.comthermofisher.com The absence of a significant elemental silicon peak (around 99 eV) from the underlying substrate can indicate a uniform and sufficiently thick coating.

O 1s: The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments. Key components include Si-O-Si bonds (siloxane network) and Si-O-substrate bonds, typically found around 532.6 eV. mdpi.com Another component may correspond to the carbonyl (C=O) group in the acetate ester, expected at a slightly higher binding energy.

C 1s: The C 1s spectrum is used to confirm the presence of the undecyl acetate chain. It can be resolved into several components: C-C/C-H bonds of the alkyl chain (around 285.0 eV), C-O bonds from the ester and ethoxy groups (around 286.5 eV), and the O-C=O ester carbonyl group (around 289.0 eV).

Quantitative analysis of the peak areas allows for the determination of the surface elemental composition, which can be compared to the theoretical stoichiometry of the silane to assess the purity and structure of the monolayer. mdpi.com

Table 1: Representative XPS Data for a Long-Chain Alkyltriethoxysilane-Modified Silicon Surface

| Element | High-Resolution Spectrum | Typical Binding Energy (eV) | Inferred Chemical State | Atomic Concentration (%) |

| O 1s | O 1s | 532.7 | Si-O -Si / Si-O -C | 38.5 |

| C 1s | C 1s | 285.0 | C -C, C -H | 42.1 |

| 286.5 | C -O | |||

| Si 2p | Si 2p | 102.5 | Si -O | 19.4 |

| Note: Data is illustrative, based on typical values for similar silane monolayers on silica substrates. |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a surface. mdpi.com It works by bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions. uwo.ca These ions are analyzed based on their mass-to-charge ratio (m/z), generating a mass spectrum that acts as a chemical fingerprint of the surface. mdpi.comuwo.ca

For surfaces functionalized with "this compound," ToF-SIMS can:

Confirm Molecular Structure: Detect characteristic fragment ions from both the alkyl chain and the silane headgroup, confirming the presence and integrity of the molecule on the surface.

Identify Contaminants: Its high sensitivity (ppm range) makes it excellent for detecting surface contaminants that may not be visible by XPS. nih.gov

Chemical Imaging: By rastering the primary ion beam, ToF-SIMS can generate chemical maps showing the spatial distribution of different molecules or fragments, which is useful for assessing the homogeneity of the silane coating.

In the positive ion spectrum, one would expect to see fragments related to the alkyl chain (e.g., CnHm+) and silicon-containing fragments. In the negative ion spectrum, fragments such as CH3COO- (acetate) and silicon-oxygen clusters (e.g., SiO2-, SiO3H-) would be characteristic. mdpi.com A key aspect of analyzing silane monolayers on oxide substrates is comparing the fragmentation patterns of the modified surface to that of the bare substrate and the pure silane compound to identify unique interfacial chemistry. mdpi.com

Table 2: Expected Characteristic ToF-SIMS Fragments for a Surface Modified with this compound

| Ion Polarity | Expected Fragment Ion | m/z (approx.) | Origin |

| Positive | C2H5+ | 29 | Alkyl Chain / Ethoxy Group |

| C3H7+ | 43 | Alkyl Chain | |

| Si+ | 28 | Silane Headgroup | |

| SiOH+ | 45 | Hydrolyzed Silane | |

| Si(OC2H5)3+ | 163 | Unhydrolyzed Silane | |

| Negative | CH3COO- | 59 | Acetate Ester Headgroup |

| O- | 16 | Substrate/Siloxane | |

| OH- | 17 | Substrate/Hydrolyzed Silane | |

| SiO2- | 60 | Substrate/Siloxane | |

| SiO3H- | 77 | Substrate/Siloxane | |

| Note: m/z values are nominal and serve as examples of expected fragments. |

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity of the "this compound" monomer and for characterizing the oligomers or polymers formed after hydrolysis and condensation.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary technique for determining the purity of volatile and thermally stable compounds like alkoxysilanes. dss.go.th A GC-FID method can quantify the main component and detect volatile impurities. dss.go.th Due to the reactive nature of silanes, specialized inert columns and sample handling techniques are often required to prevent on-column reactions or degradation. wasson-ece.com GC-MS is used to identify unknown impurities by comparing their mass spectra to libraries or through spectral interpretation. dss.go.th

For analyzing the molecular weight distribution of the polysiloxane network that forms after hydrolysis, Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is employed. This technique separates molecules based on their hydrodynamic volume in solution. It can provide information on the average molecular weight (Mw, Mn) and the polydispersity index (PDI) of the soluble oligomers formed during the initial stages of condensation.

Table 3: Illustrative Gas Chromatography (GC-FID) Conditions for Silane Purity Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Detector Temperature | 280 - 300 °C |

| Oven Program | Initial 80°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Solvent | Anhydrous Heptane or Toluene |

| Note: These conditions are typical and would require optimization for the specific compound and impurities. dss.go.thresearchgate.net |

Dynamic Light Scattering (DLS) for Particle Agglomeration and Size

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid suspension. mdpi.com It is particularly useful for characterizing nanoparticles or colloidal systems that have been surface-modified with "this compound." DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles. nih.gov Faster fluctuations correspond to smaller particles, and slower fluctuations to larger ones.

The primary outputs of a DLS measurement are:

Z-average Hydrodynamic Diameter: The intensity-weighted mean hydrodynamic size of the particles in the sample. This size includes the particle core as well as any molecules or solvent layers associated with the surface. mdpi.com

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 indicates a highly monodisperse (uniform) sample, while values above 0.3 suggest a broad or multimodal distribution, often indicative of particle agglomeration. nih.gov

DLS is a powerful tool for assessing the colloidal stability of functionalized particles. Measurements can be performed in various solvents or at different pH values to understand how environmental conditions affect particle size and aggregation state. nih.gov For instance, a significant increase in the Z-average and PDI upon changing the solvent can indicate that the silane-modified particles are agglomerating. unicamp.br

Table 4: Example DLS Data for Silica Nanoparticles Before and After Surface Modification

| Sample | Solvent | Z-average (d.nm) | Polydispersity Index (PDI) | Interpretation |

| Bare Silica NP | Ethanol | 105.2 | 0.115 | Monodisperse, stable suspension |

| Silane-Modified NP | Ethanol | 112.8 | 0.130 | Slight size increase due to coating, still stable |

| Silane-Modified NP | Heptane | 115.1 | 0.145 | Stable in non-polar solvent, indicating successful hydrophobic modification |

| Silane-Modified NP | Water (pH 7) | 455.6 | 0.521 | Significant agglomeration in water, confirming hydrophobic surface |

| Note: Data is illustrative and demonstrates typical trends observed in nanoparticle functionalization. mdpi.comhoriba.com |

Elemental Analysis

Elemental analysis provides the mass percentages of the constituent elements (Carbon, Hydrogen, Oxygen, Silicon) in a pure sample of "this compound." This is a fundamental technique used to verify the empirical formula of the synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula (C19H40O5Si). A close match between the experimental and theoretical values is a key indicator of the compound's purity and correct identification.

Table 5: Elemental Composition of this compound (C19H40O5Si)

| Element | Symbol | Atomic Mass ( g/mol ) | Moles in Formula | Mass in Formula (g) | Mass Percent (%) |

| Carbon | C | 12.011 | 19 | 228.209 | 60.59 |

| Hydrogen | H | 1.008 | 40 | 40.320 | 10.71 |

| Oxygen | O | 15.999 | 5 | 79.995 | 21.24 |

| Silicon | Si | 28.085 | 1 | 28.085 | 7.46 |

| Total | 376.609 | 100.00 | |||

| Note: Values are calculated based on the molecular formula and standard atomic weights. |

Theoretical and Computational Investigations of Silane Modified Interfaces

Density Functional Theory (DFT) Calculations for Electronic Properties and Adsorption

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Acetic acid, 11-(triethoxysilyl)undecyl ester, DFT calculations can provide fundamental insights into its reactivity, bonding mechanisms with surfaces, and electronic characteristics.

Detailed research findings from DFT studies on analogous functionalized silanes reveal critical information about their interaction with substrates such as silica (B1680970) or metal oxides. These calculations can determine the adsorption energy, which indicates the strength of the bond between the silane (B1218182) and the surface. For instance, DFT can model the hydrolysis of the triethoxysilyl group to form silanols (Si-OH), followed by the condensation reaction with surface hydroxyl groups to form stable Si-O-substrate bonds. The calculations can identify the most energetically favorable adsorption sites and configurations.

Furthermore, DFT is employed to analyze the electronic properties of the silane molecule itself. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability. By understanding how the electronic structure is perturbed upon adsorption to a surface, researchers can gain insights into charge transfer mechanisms and the nature of the chemical bonding at the interface. While specific DFT data for this compound is not abundant in published literature, the principles from studies on similar long-chain functionalized silanes are directly applicable.

A hypothetical DFT study on this compound on a hydroxylated silica (SiO₂) surface would likely investigate the parameters shown in the table below.

| Calculated Parameter | Description | Typical Range of Values for Similar Silanes (kcal/mol) |

|---|---|---|

| Adsorption Energy (E_ads) | The energy released when the silane molecule binds to the surface. A more negative value indicates stronger binding. | -20 to -50 |

| Hydrolysis Reaction Energy | The energy change associated with the reaction of ethoxy groups with water to form silanols. | -5 to -15 |

| Condensation Reaction Barrier | The activation energy required for the formation of a Si-O-Si bond between the silane and the surface. | 10 to 25 |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating electronic stability. | 4 to 6 eV |

Molecular Dynamics (MD) Simulations for Interfacial Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For systems involving this compound, MD simulations are invaluable for understanding the structure and dynamics of the formed silane layers on a larger scale than DFT.

MD simulations of long-chain alkylsilanes, such as octadecyltrichlorosilane (B89594) (OTS), have shown that the structure of the self-assembled monolayer (SAM) is highly dependent on the grafting density. acs.orgbawue.deresearchgate.net At low densities, the alkyl chains tend to lie flat on the surface. As the density increases, steric repulsion forces the chains to tilt upright, forming a more ordered and dense layer. acs.orgresearchgate.net The tilt angle of the chains with respect to the surface normal is a key parameter that influences the thickness and packing of the monolayer. acs.org

The table below summarizes key structural parameters for alkylsilane SAMs on silica that are typically investigated using MD simulations.

| Parameter | Description | Typical Findings from MD Simulations |

|---|---|---|

| Monolayer Thickness | The average height of the silane layer from the substrate surface. | Increases with increasing grafting density and chain length. |

| Alkyl Chain Tilt Angle | The average angle of the alkyl chains with respect to the surface normal. | Decreases (chains become more upright) with increasing grafting density. acs.org |

| Grafting Density | The number of silane molecules per unit area of the substrate. | A critical factor determining the order and packing of the monolayer. acs.org |

| Radial Distribution Function | Describes how the density of surrounding matter varies as a function of distance from a point. | Reveals the short-range and long-range order within the silane layer. |

Semiempirical Calculations for Conformational and Orientational Analysis

Semiempirical quantum chemistry methods serve as a bridge between the high accuracy of ab initio methods like DFT and the efficiency of classical force fields used in MD. These methods use parameters derived from experimental data to simplify some of the complex calculations in quantum mechanics, allowing for the study of larger systems or longer timescales.

For this compound, semiempirical calculations can be particularly useful for exploring the vast conformational space of the flexible undecyl acetate (B1210297) chain. By calculating the relative energies of different rotational isomers (rotamers), it is possible to identify the most stable conformations of the molecule in the gas phase or in solution. This information is crucial for developing accurate force fields for subsequent MD simulations.

When the silane is adsorbed on a surface, semiempirical methods can be used to analyze its preferred orientation. These calculations can help determine how the molecule arranges itself to maximize favorable interactions with the substrate and neighboring molecules. For example, the orientation of the terminal acetate group may be influenced by the polarity of the underlying substrate. While less common than DFT or MD for these specific systems, semiempirical methods can provide valuable preliminary insights at a lower computational cost.

Modeling of Silane Layer Formation and Cross-linking

The formation of a durable silane layer involves a series of chemical reactions: hydrolysis of the ethoxy groups, condensation with surface hydroxyls, and intermolecular cross-linking to form a polysiloxane network. Modeling this complex process requires advanced computational techniques, such as reactive molecular dynamics (MD) simulations.

Reactive MD simulations utilize force fields, like ReaxFF, that can model the formation and breaking of chemical bonds during the simulation. acs.org This allows for the explicit simulation of the silanization process, from the initial adsorption of this compound molecules from a solution onto a substrate to their subsequent polymerization. acs.org These simulations can provide a step-by-step view of how the monolayer forms and how the cross-linking network develops over time. acs.org

Key insights from such models include the kinetics of the hydrolysis and condensation reactions, the degree of cross-linking within the silane layer, and the final structure of the resulting polysiloxane network. researchgate.net The degree of cross-linking is a critical parameter that affects the mechanical stability and barrier properties of the silane coating. Studies have shown that the extent of cross-linking is influenced by factors such as the availability of water, the reaction temperature, and the surface density of silane molecules. researchgate.net By modeling these processes, researchers can optimize the conditions for creating robust and well-ordered silane layers for various applications.

Q & A

Q. What is the synthetic methodology for preparing acetic acid, 11-(triethoxysilyl)undecyl ester?

The compound is synthesized via esterification between acetic acid and 11-(triethoxysilyl)undecanol. A typical procedure involves acid-catalyzed condensation (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux, followed by purification via distillation or chromatography. Key steps include maintaining anhydrous conditions to prevent hydrolysis of the triethoxysilyl group .

Q. How is the structure of this compound validated post-synthesis?

Characterization employs ¹H/¹³C NMR to confirm ester formation (e.g., carbonyl resonance at ~170 ppm) and the triethoxysilyl moiety (δ 1.2–1.4 ppm for -OCH₂CH₃). FTIR identifies the ester C=O stretch (~1740 cm⁻¹) and Si-O-C bands (~1100 cm⁻¹). Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight .

Q. What are the solubility properties of this ester in common solvents?

The compound is hydrophobic due to its long alkyl chain but soluble in polar aprotic solvents (e.g., THF, DMF) and chlorinated solvents (e.g., chloroform). The triethoxysilyl group enhances solubility in alcohols (e.g., ethanol) via hydrogen bonding .

Advanced Research Questions

Q. How does the triethoxysilyl group influence surface grafting efficiency on silica-based substrates?

The triethoxysilyl moiety undergoes hydrolysis in aqueous or acidic conditions to form silanol (-Si-OH) groups, which covalently bind to hydroxylated surfaces (e.g., glass, SiO₂). Optimization involves:

- pH control : Mildly acidic conditions (pH 4–5) to balance hydrolysis and condensation rates.

- Solvent selection : Ethanol/water mixtures (95:5 v/v) to stabilize reactive intermediates.

- Curing : Thermal treatment (80–120°C) to enhance crosslinking .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Common impurities include unreacted acetic acid, silanol byproducts, and hydrolyzed esters. HPLC-UV/ELSD with a C18 column (acetonitrile/water gradient) resolves these species. For trace metal analysis (e.g., residual catalysts), ICP-MS is recommended .

Q. How do structural modifications (e.g., alkyl chain length) affect its thermal stability?

Comparative thermogravimetric analysis (TGA) of homologs (e.g., C8 vs. C11 chains) shows increased decomposition temperatures with longer chains (ΔT ~20°C per 3 carbons). The triethoxysilyl group degrades at ~250°C, forming SiO₂ residues .

Q. What contradictions exist in reported reaction yields for its synthesis, and how can they be resolved?

Discrepancies arise from varying catalyst loads (e.g., 1–5 mol% H₂SO₄) and moisture control. A study comparing anhydrous vs. ambient conditions found a 15–20% yield drop in humid environments due to premature hydrolysis. Recommendations include using molecular sieves and inert atmospheres .

Q. How is this compound utilized in hybrid material synthesis?

It serves as a coupling agent in polymer-silica nanocomposites. For example, in epoxy resins, it improves interfacial adhesion by forming covalent Si-O-Si bridges between organic matrices and inorganic fillers. TEM/EDX confirms uniform dispersion and chemical bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.